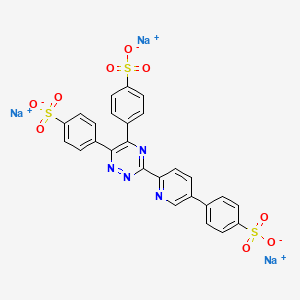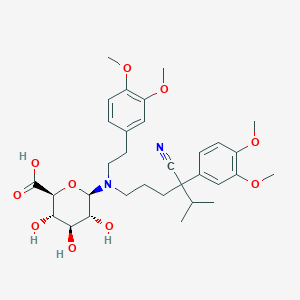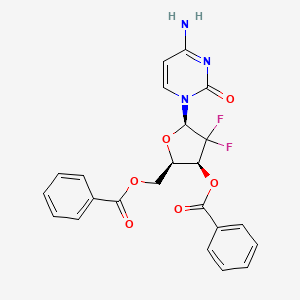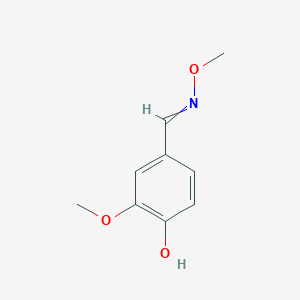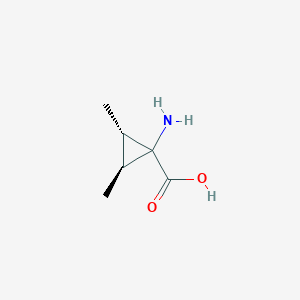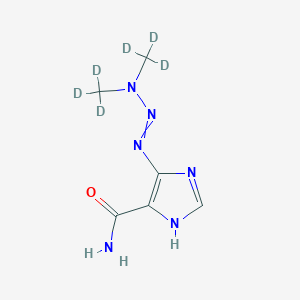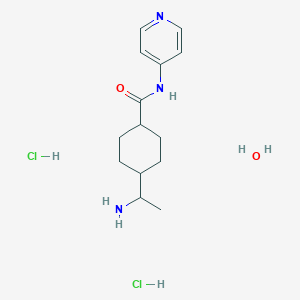
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride is a chemical compound known for its role as a Rho-associated protein kinase (ROCK) inhibitor. This compound is often used in scientific research due to its ability to modulate various cellular processes, including cytoskeleton organization, cell migration, and apoptosis .
Mechanism of Action
Target of Action
Y-27632 (Dihydrochloride Hydrate) is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK) . It inhibits both ROCK1 and ROCK2 . These kinases are involved in various cellular functions, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and cell migration .
Mode of Action
Y-27632 acts by binding to the catalytic site of ROCK, thereby preventing the binding of the Ras-related GTPase Rho A . This inhibition disrupts the downstream signaling of Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . It competes with ATP for binding to the catalytic site of ROCK .
Biochemical Pathways
The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway . By inhibiting ROCK, Y-27632 prevents the downstream signaling of Rho A, which plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . It also inhibits downstream endothelin and TGF-β-related signaling .
Biochemical Analysis
Biochemical Properties
Y-27632 (Dihydrochloride Hydrate) interacts with the enzymes ROCK1 and ROCK2 . It binds to the catalytic site of ROCK, preventing the binding of Ras-related GTPase Rho A . This interaction plays a crucial role in actin cytoskeleton reorganization, cell adhesion, and cell migration . Y-27632 also inhibits downstream endothelin and TGF-β-related signaling .
Cellular Effects
Y-27632 (Dihydrochloride Hydrate) has significant effects on various types of cells and cellular processes. It enhances the survival of human embryonic stem cells when they are dissociated to single cells by preventing dissociation-induced apoptosis . It also improves embryoid body formation using forced-aggregation protocols . Furthermore, Y-27632 blocks apoptosis of mouse embryonic stem-derived neural precursors after dissociation and transplantation .
Molecular Mechanism
Y-27632 (Dihydrochloride Hydrate) exerts its effects at the molecular level by inhibiting the phosphorylation of myosin phosphatase subunit 1 (MYPT1) at both Thr853 and Thr696 . This inhibition leads to a decrease in smooth-muscle contraction by inhibiting Ca 2+ sensitization .
Temporal Effects in Laboratory Settings
Over time, Y-27632 (Dihydrochloride Hydrate) has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to protect retinal function by inhibiting the apoptosis of photoreceptor cells in a rat model .
Dosage Effects in Animal Models
The effects of Y-27632 (Dihydrochloride Hydrate) vary with different dosages in animal models . For instance, treatment of the eyes with Y-27632 at 10 or 50 mM led to a 30% increase in a- and b-wave amplitudes in electroretinography .
Metabolic Pathways
Y-27632 (Dihydrochloride Hydrate) is involved in the Rho/ROCK pathway . It inhibits both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site .
Transport and Distribution
Given its cell-permeable nature , it is likely that it can be transported across cell membranes and distributed within cells.
Subcellular Localization
Given its role as a ROCK inhibitor, it is likely to be found in locations where ROCK is present, such as the cytoplasm .
Preparation Methods
The synthesis of 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include pyridine derivatives and cyclohexane carboxylic acid.
Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of the compound.
Hydration and Dihydrochloride Formation: The final steps involve the hydration of the compound and the formation of the dihydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in cell biology studies to investigate the role of ROCK in cytoskeleton dynamics and cell motility.
Medicine: It has potential therapeutic applications in treating diseases related to abnormal cell proliferation and migration, such as cancer and fibrosis.
Comparison with Similar Compounds
Similar compounds to 4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride include:
Y-30141: Another ROCK inhibitor with a similar structure but different potency and selectivity.
Fasudil: A well-known ROCK inhibitor used clinically for treating cerebral vasospasm.
H-1152: A potent and selective ROCK inhibitor used in various research studies.
Compared to these compounds, this compound is unique due to its specific binding affinity and the range of cellular processes it can modulate.
Properties
IUPAC Name |
4-(1-aminoethyl)-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQHLDXMMWHXIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331752-47-7 |
Source


|
| Record name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)

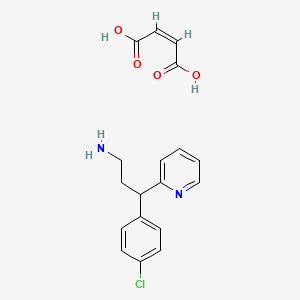
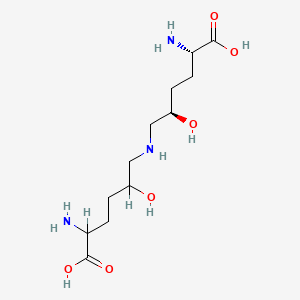
![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoate](/img/structure/B1140660.png)
![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)
